molecular formula C10H6O5 B3058262 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid CAS No. 886508-50-5

5'-Formyl-[2,2'-bifuran]-5-carboxylic acid

Cat. No.: B3058262
CAS No.: 886508-50-5
M. Wt: 206.15 g/mol
InChI Key: AOPYILXWOOKLET-UHFFFAOYSA-N
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Description

5’-Formyl-[2,2’-bifuran]-5-carboxylic acid is an organic compound that features a bifuran structure with formyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Formyl-[2,2’-bifuran]-5-carboxylic acid typically involves the use of furan derivatives. One common method includes the reaction of 2-furoic acid with appropriate reagents under controlled conditions. For instance, microwave-assisted synthesis has been employed to produce furan derivatives, including amides and esters, under mild conditions . Another method involves the use of boronic acid esters and 2-furaldehyde, where a base is added to the composition to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and biocatalysis are often applied to similar compounds, suggesting that environmentally friendly and cost-effective methods could be developed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5’-Formyl-[2,2’-bifuran]-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

5’-Formyl-[2,2’-bifuran]-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Formyl-[2,2’-bifuran]-5-carboxylic acid involves its interaction with molecular targets through its formyl and carboxylic acid groups. These functional groups can participate in various chemical reactions, such as forming hydrogen bonds and coordinating with metal ions. The compound’s effects are mediated through pathways involving oxidation and reduction reactions, where it acts as a substrate or intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Formyl-[2,2’-bifuran]-5-carboxylic acid is unique due to its bifuran structure, which provides distinct chemical properties and reactivity compared to other furan derivatives. Its combination of formyl and carboxylic acid groups allows for versatile applications in organic synthesis and materials science.

Properties

IUPAC Name

5-(5-formylfuran-2-yl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPYILXWOOKLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC=C(O2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428371
Record name 5'-Formyl-[2,2']bifuranyl-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886508-50-5
Record name 5'-Formyl-[2,2']bifuranyl-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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